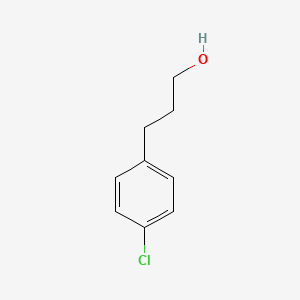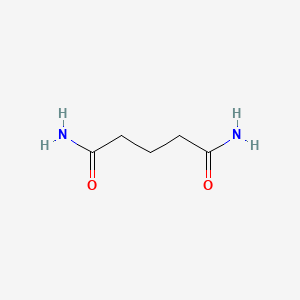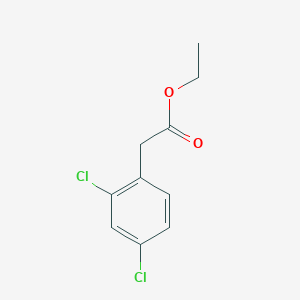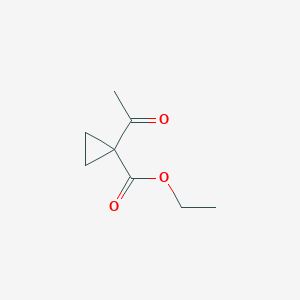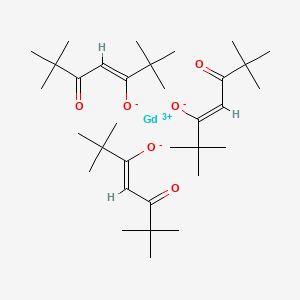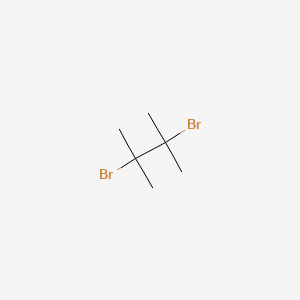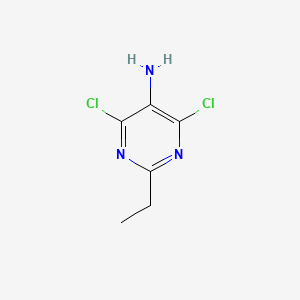
Anthrimide
概要
説明
Anthrimide is a chemical compound with the molecular formula C28H15NO4 . It has a molecular weight of 429.43 and its percent composition is C 78.31%, H 3.52%, N 3.26%, O 14.90% .
Synthesis Analysis
Anthrimide can be prepared by heating 1-aminoanthraquinone with 1-chloroanthraquinone in nitrobenzene in the presence of copper . This process is described in a patent .
Molecular Structure Analysis
The molecular structure of Anthrimide is represented by the InChI string: InChI=1S/C28H15NO4/c30-25-17-5-1-3-7-19(17)27(32)23-13-15(9-11-21(23)25)29-16-10-12-22-24(14-16)28(33)20-8-4-2-6-18(20)26(22)31/h1-14,29H .
Physical And Chemical Properties Analysis
Anthrimide appears as deep red needles from chlorobenzene, or as rhombs from nitrobenzene . It is practically insoluble in low boiling organic solvents, sparingly soluble in aniline, nitrobenzene, chlorobenzene, and quinoline . It is soluble in concentrated sulfuric acid, initially giving a scarlet-red color which turns olive-green on standing .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “Anthrimide” (1,1’-Dianthrimide), focusing on six unique applications:
Boron Determination in Water Samples
1,1’-Dianthrimide is utilized in the spectrophotometric determination of boron in water samples. The method involves a reaction between boron and 1,1’-Dianthrimide in concentrated sulfuric acid, resulting in a color change from greenish-yellow to brilliant blue. This colorimetric change is measured at a wavelength of 620 nm, allowing for precise quantification of boron concentrations . This application is particularly valuable for monitoring water quality and ensuring safety standards in public water supplies.
Battery and Energy Storage Technology
1,1’-Dianthrimide is explored for its potential in battery and energy storage technologies. Its unique chemical properties, such as high thermal stability and specific electrochemical characteristics, make it a candidate for use in advanced battery systems. Research is ongoing to optimize its performance and integrate it into energy storage solutions that could enhance the efficiency and longevity of batteries .
Organic Semiconductors
In the field of organic electronics, 1,1’-Dianthrimide is investigated as a component of organic semiconductors. Its molecular structure allows for effective charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). These applications are crucial for developing flexible, lightweight, and cost-effective electronic devices .
Photocatalysis
1,1’-Dianthrimide has shown promise in photocatalytic applications, where it can be used to drive chemical reactions under light irradiation. Its ability to absorb light and generate reactive species makes it useful for environmental remediation processes, such as the degradation of pollutants in water and air. This application leverages the compound’s photochemical properties to address environmental challenges .
Fluorescent Probes
Due to its distinct fluorescence properties, 1,1’-Dianthrimide is employed as a fluorescent probe in biochemical and medical research. It can be used to label and track biological molecules, providing insights into cellular processes and molecular interactions. This application is essential for advancing diagnostic techniques and understanding complex biological systems .
Analytical Chemistry
In analytical chemistry, 1,1’-Dianthrimide is used as a reagent for various chemical analyses. Its reactivity with specific analytes allows for the development of sensitive and selective detection methods. This application is critical for ensuring accurate and reliable measurements in chemical research and industrial processes .
特性
IUPAC Name |
1-[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15NO4/c30-25-15-7-1-3-9-17(15)27(32)23-19(25)11-5-13-21(23)29-22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31/h1-14,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKIIIPSSFHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058865 | |
| Record name | 9,10-Anthracenedione, 1,1'-iminobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red or lustrous coppery red solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |
| Record name | 1,1'-Iminodianthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Anthrimide | |
CAS RN |
82-22-4 | |
| Record name | Dianthrimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthrimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,1'-iminobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,1'-iminobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-iminodianthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717ZXC72EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

